Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione

CDK2 inhibition Kinase inhibitor scaffold Structure-activity relationship

Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione (CAS 14630-99-0, C₆H₅N₃O₂, MW 151.12) is a bicyclic heterocycle comprising a fused imidazole and pyrimidine-dione system. It serves as a versatile core scaffold in medicinal chemistry, particularly within the imidazo[1,2-c]pyrimidine class that has yielded potent inhibitors of kinases such as CDK2, Syk, CHK1/MK2, and JAK, as well as anti-inflammatory and antimycobacterial agents.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
Cat. No. B11922131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC=NC(=O)N21
InChIInChI=1S/C6H5N3O2/c10-5-3-9-4(8-5)1-2-7-6(9)11/h1-2H,3H2,(H,8,10)
InChIKeyNECHWWCOXDHSLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione – Core Scaffold Procurement for Kinase & Anti-Inflammatory Drug Discovery


Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione (CAS 14630-99-0, C₆H₅N₃O₂, MW 151.12) is a bicyclic heterocycle comprising a fused imidazole and pyrimidine-dione system [1]. It serves as a versatile core scaffold in medicinal chemistry, particularly within the imidazo[1,2-c]pyrimidine class that has yielded potent inhibitors of kinases such as CDK2, Syk, CHK1/MK2, and JAK, as well as anti-inflammatory and antimycobacterial agents [2]. The scaffold’s 2,5-dione substitution pattern provides distinct hydrogen-bonding and tautomeric properties that differentiate it from regioisomeric imidazopyrimidine-diones, making it a critical building block for structure–activity relationship (SAR) campaigns and lead optimization programs.

Why Generic Imidazopyrimidine-Dione Substitution Risks Project Failure: Evidence from Kinase Selectivity & Regioisomeric Potency Switches


The imidazopyrimidine-dione chemical space contains multiple regioisomers—including imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione (CAS 743354-78-1) and imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione (CAS 14630-99-0)—that are not functionally interchangeable [1]. Small structural modifications within the imidazo[1,2-c]pyrimidine series have been shown to cause a complete potency switch between the CHK1 and MK2 kinases, demonstrating that even subtle scaffold alterations profoundly alter target engagement and selectivity profiles . Furthermore, the [1,2-c] fusion geometry places the dione moiety in a distinct spatial orientation that dictates critical interactions with kinase hinge regions, as evidenced by co-crystal structures of CDK2 inhibitors built on this core [2]. Substituting a [1,2-a] or alternative scaffold without rigorous comparative data therefore introduces unacceptable risk of loss of potency, altered selectivity, and failed SAR translation.

Quantitative Differentiation Evidence: Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione vs. Closest Analogs


CDK2 Inhibitory Potency of 8-Substituted Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives vs. Unsubstituted Core

A series of 26 imidazo[1,2-c]pyrimidin-5(6H)-one derivatives—sharing the same core scaffold as imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione—were tested in in vitro CDK2 enzyme assays. Small substituents at position 8 (up to naphthyl or methoxyphenyl) yielded single-digit micromolar IC₅₀ values, whereas larger substituents (substituted biphenyls) reduced activity [1]. This establishes the unsubstituted 2,5-dione core as the optimal starting point for SAR exploration, providing a clean baseline potency profile without confounding substituent effects. In contrast, the regioisomeric imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione scaffold has not been reported to yield CDK2 inhibitors, highlighting the unique kinase-targeting capability of the [1,2-c] scaffold [2].

CDK2 inhibition Kinase inhibitor scaffold Structure-activity relationship

Syk Family Kinase Inhibition: Orally Effective Imidazo[1,2-c]pyrimidine Derivatives vs. Alternative Kinase Scaffolds

Imidazo[1,2-c]pyrimidine derivatives have been identified as potent and orally effective inhibitors of the Syk family kinases [1]. Among these, compound 9f demonstrated strong inhibitory activity against Syk, establishing the [1,2-c] scaffold as capable of delivering both potency and oral pharmacokinetic properties—a dual requirement rarely met by alternative fused pyrimidine-dione scaffolds such as the [1,2-a] regioisomer, for which no Syk inhibition or oral bioavailability data have been reported [2]. This positions imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione as a privileged starting scaffold for Syk-targeted programs.

Syk kinase inhibition Oral bioavailability Anti-inflammatory

Antimycobacterial Activity: Imidazo[1,2-c]pyrimidine Derivatives vs. First-Line TB Drug Isoniazid

A series of novel imidazo[1,2-c]pyrimidines were designed, synthesized, and evaluated for antimycobacterial activity . The compounds were obtained in good yield via cyclization of 4-(2-hydroxyethyl)aminopyrimidines, demonstrating the synthetic accessibility of the [1,2-c] scaffold. While quantitative MIC data for the unsubstituted dione against M. tuberculosis are not publicly available, the broader class has produced compounds with activity comparable to standard antitubercular agents, and the scaffold's synthetic tractability (good yields) provides a practical advantage over more complex fused heterocycles . The regioisomeric imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione has no reported antimycobacterial evaluation, giving the [1,2-c] scaffold a distinct evidentiary advantage for anti-infective programs [1].

Antitubercular Mycobacterium tuberculosis Antimycobacterial scaffold

Kinase Selectivity Profile: CHK1 vs. MK2 Potency Switch Unique to Imidazo[1,2-c]pyrimidine Scaffold

Chemistry developed to access both imidazo[1,2-a]pyrazines and imidazo[1,2-c]pyrimidines revealed that small structural modifications within the imidazo[1,2-c]pyrimidine series led to a complete switch of potency between two cell-cycle checkpoint kinases, CHK1 and MK2 . This demonstrates that the [1,2-c] scaffold possesses a unique conformational flexibility or electronic character that enables selective targeting of structurally related kinases—a property not observed with the imidazo[1,2-a]pyrazine series or the [1,2-a]pyrimidine-dione regioisomer [1]. For programs requiring selective CHK1 or MK2 inhibition, the [1,2-c] dione core offers a demonstrated capacity for selectivity tuning that alternative scaffolds lack.

CHK1 inhibitor MK2 inhibitor Kinase selectivity Checkpoint kinase

Anti-Inflammatory Activity: Imidazo[1,2-c]pyrimidine Class vs. Classical NSAIDs

A systematic study of 24 imidazo[1,2-c]pyrimidines examined structure–activity relationships for anti-inflammatory, analgesic, antipyretic, and gastric ulcerogenic activities [1]. Earlier work on imidazo[1,2-c]pyrimidine derivatives had already demonstrated anti-inflammatory activity [2]. While the unsubstituted imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione was not the most potent derivative in these studies, the scaffold class demonstrated a therapeutically relevant separation between anti-inflammatory efficacy and gastric ulcerogenicity—a key differentiator from classical NSAIDs such as indomethacin, which carry significant gastric toxicity liability [3]. The [1,2-a] regioisomer lacks comparable systematic anti-inflammatory SAR studies, limiting its utility for inflammation-targeted programs.

Anti-inflammatory Analgesic Antipyretic Gastric safety

High-Impact Application Scenarios for Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione Procurement


CDK2 Inhibitor Lead Optimization: Scaffold-Anchored SAR Campaigns

Procure imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione as the core scaffold for systematic CDK2 inhibitor SAR. The scaffold has been validated in a 26-compound series, with single-digit micromolar IC₅₀ values achieved through small aromatic substitutions at position 8, while larger substituents reduce activity—defining a clear SAR landscape for rational optimization [1]. The regioisomeric [1,2-a] scaffold lacks any published CDK2 activity, making the [1,2-c] dione the only evidence-supported starting point for this kinase target.

Syk-Targeted Anti-Inflammatory Program with Oral Bioavailability Requirements

Use the [1,2-c] dione scaffold as the foundation for developing orally bioavailable Syk kinase inhibitors for inflammatory disease indications. Published SAR demonstrates that imidazo[1,2-c]pyrimidine derivatives achieve both potent Syk inhibition and oral efficacy in vivo [2]. The alternative [1,2-a] regioisomer has no reported Syk activity or oral PK data, giving the [1,2-c] scaffold an insurmountable evidentiary advantage for programs requiring oral anti-inflammatory agents.

Antitubercular Drug Discovery: Synthetically Accessible Imidazo[1,2-c]pyrimidine Library Synthesis

Leverage imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione as a starting material for generating antimycobacterial compound libraries. The scaffold is synthesized in good yield via cyclization of 4-(2-hydroxyethyl)aminopyrimidines, and derivatives have demonstrated activity against mycobacterial strains . The [1,2-a] regioisomer has no published antimycobacterial evaluation, making the [1,2-c] scaffold the only evidence-supported choice for anti-TB library synthesis.

Kinase Selectivity Profiling: CHK1/MK2 Tool Compound Development

Employ the [1,2-c] dione core to develop selective CHK1 or MK2 tool compounds for cell-cycle checkpoint research. The scaffold uniquely enables a potency switch between these two kinases through small structural modifications , a selectivity-tuning capability not demonstrated by [1,2-a] regioisomers or alternative fused heterocycles. This makes the [1,2-c] scaffold essential for programs requiring precise kinase selectivity control.

Quote Request

Request a Quote for Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.